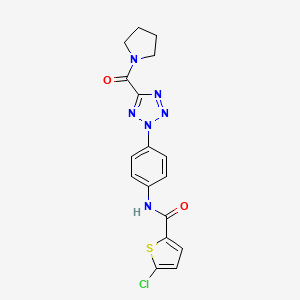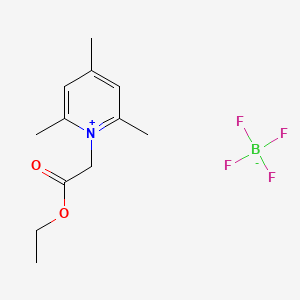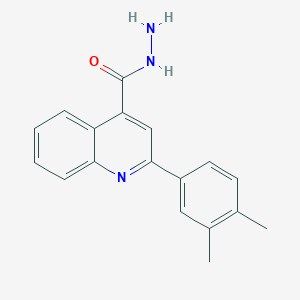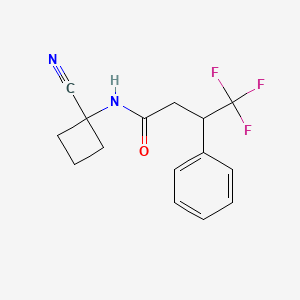![molecular formula C24H25N3O3S2 B2475050 4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 850911-44-3](/img/structure/B2475050.png)
4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound, and a sulfamoyl group, which is commonly found in some types of drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiazole ring, which is a type of aromatic heterocycle. The “diethylsulfamoyl” part suggests the presence of a sulfonamide group with two ethyl substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the sulfamoyl group. Benzothiazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the sulfamoyl group could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Screening : Benzothiazole derivatives, including structures related to the queried compound, have been synthesized for biological and pharmacological screening. These compounds exhibit a range of activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Potential : Derivatives of related compounds have shown potential as anticancer agents. For example, certain benzamide derivatives demonstrated proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms, important for their potential therapeutic applications in cancer (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity : Some N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the queried compound, showed potency in cardiac electrophysiological activity, comparable to known selective class III agents. This highlights their potential in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases : Aromatic sulfonamides, including derivatives similar to the queried compound, have been investigated as inhibitors of carbonic anhydrase isoenzymes. This is relevant in the development of treatments for conditions like glaucoma, epilepsy, and diuretic illnesses (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activities : Sulphonamide derivatives with a benzothiazole nucleus have been synthesized and shown significant activity against bacterial strains like E. coli and mycobacterium tuberculosis, indicating their potential in antimicrobial therapies (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Chemosensors for Cyanide Anions : Certain benzothiazole derivatives, related to the compound , have been used as chemosensors for cyanide anions, important in environmental monitoring and public safety (Wang et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-26(5-2)32(29,30)19-14-11-18(12-15-19)23(28)25-24-27(6-3)21-16-13-17-9-7-8-10-20(17)22(21)31-24/h7-16H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLPTWORABRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)



![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
